molecular formula C7H4F3IN4 B13730348 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13730348
M. Wt: 328.03 g/mol
InChI Key: GZLZTWHHMUBKGK-UHFFFAOYSA-N
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Description

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and trifluoromethyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out at 140°C, yielding the desired product with high efficiency .

Chemical Reactions Analysis

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, it binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.

Comparison with Similar Compounds

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives such as:

Properties

Molecular Formula

C7H4F3IN4

Molecular Weight

328.03 g/mol

IUPAC Name

8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H4F3IN4/c8-7(9,10)3-1-4(11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14)

InChI Key

GZLZTWHHMUBKGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)I

Origin of Product

United States

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